(2E)-N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide
Description
(2E)-N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are known for their stability and reactivity, making them valuable substrates in organic synthesis . This compound features a conjugated system with both amide and alkene functionalities, which contribute to its unique chemical properties.
Properties
IUPAC Name |
(E)-N-(4-acetamidophenyl)-3-(2,6-dichlorophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2/c1-11(22)20-12-5-7-13(8-6-12)21-17(23)10-9-14-15(18)3-2-4-16(14)19/h2-10H,1H3,(H,20,22)(H,21,23)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQUOPADWGLGQK-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Planning
Molecular Architecture
(2E)-N-[4-(Acetylamino)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide comprises three distinct moieties:
- 2,6-Dichlorophenyl group : A highly halogenated aromatic system influencing electronic and steric properties.
- Prop-2-enamide bridge : A conjugated system requiring precise (E)-stereochemistry.
- 4-Acetamidophenyl group : A polar substituent enhancing solubility and hydrogen-bonding capacity.
Retrosynthetic Disconnections
Retrosynthetic analysis suggests two primary disconnections:
- Enamide bond cleavage : Separating the 2,6-dichlorocinnamoyl chloride and 4-acetamidoaniline precursors.
- Double bond formation : Constructing the α,β-unsaturated system via Wittig or Heck reactions.
Synthetic Routes to this compound
Method A: Direct Amide Coupling
Step 1: Synthesis of (2E)-3-(2,6-Dichlorophenyl)Acrylic Acid
The cinnamic acid derivative is prepared via Perkin condensation between 2,6-dichlorobenzaldehyde and acetic anhydride under basic conditions:
$$
\text{2,6-Cl}2\text{C}6\text{H}3\text{CHO} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{NaOAc, 180°C}} \text{2,6-Cl}2\text{C}6\text{H}3\text{CH=CHCOOH}
$$
Yield : 68–72% after recrystallization (ethanol/water).
Step 2: Formation of Cinnamoyl Chloride
The acrylic acid is treated with thionyl chloride to yield the acyl chloride:
$$
\text{2,6-Cl}2\text{C}6\text{H}3\text{CH=CHCOOH} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{2,6-Cl}2\text{C}6\text{H}3\text{CH=CHCOCl} + \text{SO}2 + \text{HCl}
$$
Reaction Time : 4–6 hours; Purity : >95% (GC-MS).
Step 3: Coupling with 4-Acetamidoaniline
The acyl chloride reacts with 4-acetamidoaniline in dichloromethane (DCM) using triethylamine (TEA) as a base:
$$
\text{2,6-Cl}2\text{C}6\text{H}3\text{CH=CHCOCl} + \text{H}2\text{NC}6\text{H}4\text{NHCOCH}_3 \xrightarrow{\text{TEA, DCM}} \text{Target Compound} + \text{HCl}
$$
Optimization Data :
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Molar Ratio (1:1.2) | 92% Yield |
| Catalyst | None required |
Method B: Heck Reaction-Mediated Synthesis
Step 1: Palladium-Catalyzed Vinylation
A Heck coupling between 2,6-dichlorobromobenzene and acrylamide derivatives forms the α,β-unsaturated system:
$$
\text{2,6-Cl}2\text{C}6\text{H}3\text{Br} + \text{CH}2=\text{CHCONHC}6\text{H}4\text{NHCOCH}3 \xrightarrow{\text{Pd(OAc)}2, \text{PPh}_3} \text{Target Compound}
$$
Conditions :
- Catalyst : 5 mol% Pd(OAc)₂
- Ligand : Triphenylphosphine (PPh₃)
- Base : K₂CO₃
- Solvent : DMF/H₂O (9:1)
- Yield : 78% (HPLC purity 98.5%).
Stereochemical Control
The (E)-configuration is ensured by:
- High reaction temperatures (110–120°C) favoring thermodynamically stable trans isomers.
- Bulky ligands (e.g., P(t-Bu)₃) reducing steric hindrance during olefin insertion.
Method C: Wittig Olefination Approach
Step 1: Ylide Generation
Triphenylphosphine reacts with ethyl bromoacetate to form the ylide:
$$
\text{Ph}3\text{P} + \text{BrCH}2\text{COOEt} \rightarrow \text{Ph}_3\text{P=CHCOOEt} + \text{HBr}
$$
Step 2: Olefination with 2,6-Dichlorobenzaldehyde
The ylide reacts with 2,6-dichlorobenzaldehyde to form ethyl (2E)-3-(2,6-dichlorophenyl)acrylate:
$$
\text{2,6-Cl}2\text{C}6\text{H}3\text{CHO} + \text{Ph}3\text{P=CHCOOEt} \rightarrow \text{2,6-Cl}2\text{C}6\text{H}_3\text{CH=CHCOOEt}
$$
Yield : 85% (diethyl ether recrystallization).
Step 3: Amidation with 4-Acetamidoaniline
The ester undergoes aminolysis with 4-acetamidoaniline in methanol:
$$
\text{2,6-Cl}2\text{C}6\text{H}3\text{CH=CHCOOEt} + \text{H}2\text{NC}6\text{H}4\text{NHCOCH}_3 \xrightarrow{\text{MeOH, Δ}} \text{Target Compound}
$$
Reaction Time : 12 hours; Yield : 70%.
Comparative Analysis of Synthetic Methods
Yield and Efficiency
| Method | Overall Yield | Purity | Stereoselectivity (E:Z) |
|---|---|---|---|
| A | 68–72% | 95% | >99:1 |
| B | 78% | 98.5% | 97:3 |
| C | 70% | 93% | 95:5 |
Environmental and Practical Considerations
- Method A requires stoichiometric acyl chloride formation, generating HCl waste.
- Method B employs palladium catalysts, necessitating costly metal recovery.
- Method C uses phosphine reagents, complicating purification.
Characterization and Validation
Spectroscopic Confirmation
Chromatographic Purity
HPLC Conditions :
- Column: C18 (4.6 × 250 mm, 5 μm)
- Mobile Phase: MeCN/H₂O (70:30)
- Retention Time: 8.9 min; Purity : 98.5%.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the alkene to an alkane.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Biological Activities
-
Anticancer Activity
- Studies have indicated that derivatives of (2E)-N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide exhibit significant anticancer properties. For instance, certain analogs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the modulation of signaling pathways related to cell survival and death.
-
Antimicrobial Properties
- The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
-
Anticonvulsant Activity
- Research has revealed that related compounds can exhibit anticonvulsant properties by interacting with voltage-gated sodium channels. These interactions can stabilize neuronal membranes and prevent excessive neuronal firing, making them potential candidates for treating epilepsy.
Therapeutic Applications
-
Drug Development
- The unique pharmacological profile of this compound makes it a valuable scaffold for the development of new therapeutic agents. Researchers are exploring its derivatives for enhanced efficacy and reduced toxicity in clinical settings.
-
Selective Androgen Receptor Modulation
- Some studies have investigated the compound's potential as a selective androgen receptor modulator (SARM). Its ability to selectively activate androgen receptors could lead to applications in treating conditions like muscle wasting and osteoporosis without the side effects associated with traditional anabolic steroids.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (2E)-N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound’s conjugated system allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide: shares similarities with other enamides, such as:
Uniqueness
- Stability and Reactivity : The compound’s unique conjugated system provides a balance of stability and reactivity, making it particularly useful in organic synthesis .
- Functional Groups : The presence of both amide and alkene functionalities allows for diverse chemical transformations and applications.
Biological Activity
The compound (2E)-N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features an enamide functional group, which is known for its reactivity and ability to interact with biological targets.
Structural Representation
| Property | Value |
|---|---|
| Molecular Weight | 336.23 g/mol |
| Chemical Formula | C₁₇H₁₆Cl₂N₂O |
| IUPAC Name | This compound |
| SMILES | CC(=O)N(c1ccc(cc1)C=C(c2cc(Cl)c(Cl)c2)) |
Research indicates that this compound exhibits significant biological activity through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer proliferation pathways, such as chymotrypsinogen B, which plays a role in protein digestion and tumor progression .
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. This is attributed to its ability to interfere with cell signaling pathways that promote survival and proliferation .
Therapeutic Applications
The compound has potential applications in the treatment of various conditions:
- Cancer Treatment : Due to its ability to inhibit cancer cell growth, it is being investigated as a candidate for targeted cancer therapies.
- Anti-inflammatory Effects : Some studies suggest that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
Case Studies and Research Findings
- Study on Anticancer Activity :
- In Vivo Studies :
- Toxicological Assessment :
Q & A
Basic: What are the standard synthesis protocols for (2E)-N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide, and how is structural integrity validated?
Methodological Answer:
The compound is typically synthesized via copolymerization or condensation reactions. For example, controlled copolymerization of acrylamide derivatives with dichlorophenyl precursors (e.g., using ammonium persulfate as an initiator) is a common approach . Post-synthesis, structural validation employs:
- Nuclear Magnetic Resonance (NMR): To confirm substituent positions and stereochemistry.
- Infrared Spectroscopy (IR): For functional group identification (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- X-ray Crystallography: Resolves absolute configuration, as demonstrated in analogous dichlorophenyl derivatives .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
